molecular formula C24H34N2O4 B6078743 3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide

3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide

货号 B6078743
分子量: 414.5 g/mol
InChI 键: OUSVNPABKACART-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide, also known as CX-5461, is a small molecule inhibitor that has been shown to selectively target RNA polymerase I (Pol I) transcription and inhibit ribosomal RNA (rRNA) synthesis. This molecule has been researched extensively for its potential use in cancer therapy, as aberrant Pol I transcription and elevated rRNA synthesis are hallmarks of many cancer cells.

作用机制

3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide selectively targets Pol I transcription by binding to the DNA template and inhibiting the recruitment of transcription factors. This leads to a decrease in rRNA synthesis and a subsequent decrease in protein synthesis. 3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide has also been shown to induce DNA damage and activate the p53 pathway, which can lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on Pol I transcription and rRNA synthesis, 3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide has been shown to induce DNA damage, activate the p53 pathway, and inhibit the NF-kB pathway. 3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity.

实验室实验的优点和局限性

One advantage of 3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide is its selectivity for cancer cells. This allows for targeted therapy and reduces the potential for off-target effects. However, one limitation of 3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide is its relatively low potency, which may limit its effectiveness in some cancer types. Additionally, 3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide has been shown to have some toxicity in preclinical studies, which may limit its use in clinical settings.

未来方向

There are a number of future directions for research on 3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide. One area of interest is the development of combination therapies that can enhance the anti-tumor activity of 3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide. Another area of interest is the identification of biomarkers that can predict response to 3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide therapy. Finally, there is a need for further preclinical and clinical studies to better understand the potential of 3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide as a cancer therapy.

合成方法

The synthesis of 3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide involves a multistep process that starts with the reaction of 3,5-dimethoxybenzaldehyde with cyclohexanone to form 3,5-dimethoxycyclohex-2-enone. This intermediate is then reacted with piperidine and acetic anhydride to form 1-(1-cyclohexen-1-yl)acetyl)piperidine. The final step involves the reaction of this intermediate with 3,5-dimethoxyphenylpropanoyl chloride to form 3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide.

科学研究应用

3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide has been extensively researched for its potential use in cancer therapy. Preclinical studies have shown that 3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide selectively targets cancer cells by inhibiting Pol I transcription and reducing rRNA synthesis. This leads to a decrease in protein synthesis and ultimately cell death. 3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide has shown promising results in preclinical models of multiple myeloma, lymphoma, and acute myeloid leukemia.

属性

IUPAC Name

3-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-3-yl]-N-(3,5-dimethoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O4/c1-29-21-14-20(15-22(16-21)30-2)25-23(27)11-10-19-9-6-12-26(17-19)24(28)13-18-7-4-3-5-8-18/h7,14-16,19H,3-6,8-13,17H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSVNPABKACART-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CCC2CCCN(C2)C(=O)CC3=CCCCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。